molecular formula C28H43N3O6S3 B12764007 5-(3(R)-(((2(S)-trans-Methyl-1,1-dioxotetrahydro-3(R)-thienyloxy)carbonyl)amino)-4-(phenylthio)-2(R)-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6(R)-carboxamide CAS No. 169273-54-5

5-(3(R)-(((2(S)-trans-Methyl-1,1-dioxotetrahydro-3(R)-thienyloxy)carbonyl)amino)-4-(phenylthio)-2(R)-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6(R)-carboxamide

Cat. No.: B12764007
CAS No.: 169273-54-5
M. Wt: 613.9 g/mol
InChI Key: SSAWLODCPROYGG-PFDRMGOISA-N
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Description

The compound “5-(3®-(((2(S)-trans-Methyl-1,1-dioxotetrahydro-3®-thienyloxy)carbonyl)amino)-4-(phenylthio)-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide” is a complex organic molecule that features multiple functional groups, including thienyl, phenylthio, hydroxy, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A possible synthetic route could include:

    Formation of the thienyloxycarbonyl intermediate: This step involves the reaction of a thienyl derivative with a carbonyl compound under basic conditions.

    Introduction of the phenylthio group: This can be achieved through a nucleophilic substitution reaction using a phenylthiol reagent.

    Formation of the hydroxybutyl chain: This step may involve the use of a hydroxyalkylation reaction.

    Coupling with the octahydrothieno(3,2-c)pyridine ring: This step requires a coupling reagent such as a carbodiimide to form the final amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenylthio group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Chromium trioxide, pyridinium chlorochromate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Thiols, amines, alcohols.

Major Products

    Oxidation products: Ketones or aldehydes.

    Reduction products: Alcohols.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving thienyl and phenylthio groups.

    Medicine: Potential therapeutic applications due to its complex structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The thienyl and phenylthio groups could play a role in binding to the active site of enzymes or receptors, while the hydroxy and carboxamide groups could be involved in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    5-(3®-(((2(S)-trans-Methyl-1,1-dioxotetrahydro-3®-thienyloxy)carbonyl)amino)-4-(phenylthio)-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide: Similar in structure but may have different substituents on the thienyl or phenylthio groups.

    Other thienyl derivatives: Compounds with similar thienyl groups but different functional groups.

Uniqueness

This compound is unique due to its combination of multiple functional groups, which can confer specific reactivity and biological activity. The presence of both thienyl and phenylthio groups, along with the hydroxy and carboxamide functionalities, makes it a versatile molecule for various applications.

Properties

CAS No.

169273-54-5

Molecular Formula

C28H43N3O6S3

Molecular Weight

613.9 g/mol

IUPAC Name

[(2S,3R)-2-methyl-1,1-dioxothiolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate

InChI

InChI=1S/C28H43N3O6S3/c1-18-24(11-13-40(18,35)36)37-27(34)29-21(17-39-20-8-6-5-7-9-20)23(32)16-31-15-19-10-12-38-25(19)14-22(31)26(33)30-28(2,3)4/h5-9,18-19,21-25,32H,10-17H2,1-4H3,(H,29,34)(H,30,33)/t18-,19+,21-,22-,23+,24+,25-/m0/s1

InChI Key

SSAWLODCPROYGG-PFDRMGOISA-N

Isomeric SMILES

C[C@H]1[C@@H](CCS1(=O)=O)OC(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCS[C@H]4C[C@H]3C(=O)NC(C)(C)C)O

Canonical SMILES

CC1C(CCS1(=O)=O)OC(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCSC4CC3C(=O)NC(C)(C)C)O

Origin of Product

United States

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